5-Cyclopropoxy-4-methoxypyridin-3-amine
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Overview
Description
5-Cyclopropoxy-4-methoxypyridin-3-amine is a chemical compound that belongs to the pyridine family Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-methoxypyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions are generally mild, making it suitable for synthesizing complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. Additionally, continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-methoxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction may produce a fully saturated amine.
Scientific Research Applications
5-Cyclopropoxy-4-methoxypyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-methoxypyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-methoxypyridine
- 5-Bromo-2-methylpyridin-3-amine
- 6-Methoxypyridin-3-amine
Uniqueness
5-Cyclopropoxy-4-methoxypyridin-3-amine is unique due to its cyclopropoxy group, which imparts specific chemical and physical properties. This makes it distinct from other pyridine derivatives and suitable for specialized applications .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-methoxypyridin-3-amine |
InChI |
InChI=1S/C9H12N2O2/c1-12-9-7(10)4-11-5-8(9)13-6-2-3-6/h4-6H,2-3,10H2,1H3 |
InChI Key |
IQCLWZVMRHMRTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1N)OC2CC2 |
Origin of Product |
United States |
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